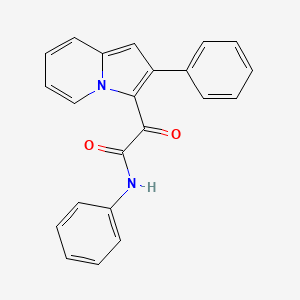
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzodioxin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxin ring followed by the introduction of the nitrobenzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors and automated systems to optimize the reaction conditions and improve efficiency. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine, altering the compound’s properties.
Substitution: This can replace specific atoms or groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxygenated compounds.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzodioxin ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-4-methylbenzoylthiourea
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-23-14-7-6-11(8-13(14)19(21)22)17(20)18-9-12-10-24-15-4-2-3-5-16(15)25-12/h2-8,12H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLIWSLUCCHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3956329.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)

METHANONE](/img/structure/B3956344.png)
![diethyl 4,4'-[1,2-ethanediylbis(phenylimino)]bis(4-oxobutanoate)](/img/structure/B3956356.png)
![1-(furan-3-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B3956365.png)
![3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3956369.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)
![(7Z)-7-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B3956386.png)


![5-bromo-N-{[1-(4-ethylphenyl)ethyl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B3956431.png)

![4-[(1-Methoxypropan-2-yl)carbamoyl]phenyl acetate](/img/structure/B3956444.png)
